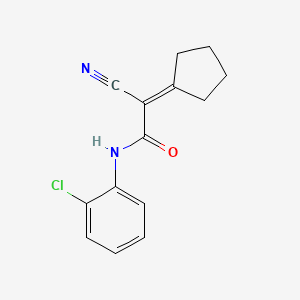![molecular formula C23H19N3O2 B11094863 N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11094863.png)
N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide (C19H16O2N2) is a chemical compound with an intriguing structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-pyrazinoic acid hydrazide. The reaction proceeds under reflux conditions in ethanol, resulting in the formation of colorless crystals.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions due to the presence of functional groups like the naphthyl and pyrazinoic acid hydrazide moieties.
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry::
Ligand Design: The compound’s unique structure may serve as a ligand for metal complexes.
Organic Synthesis: It can be used as a building block in organic synthesis.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Bioconjugation: Explore its use in bioconjugation reactions.
Dye Synthesis:
Mechanism of Action
The exact mechanism remains an area of ongoing research. the compound’s structural features likely contribute to its biological effects. Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
While no direct analogs are mentioned, a comparative study with structurally related compounds would reveal its uniqueness.
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22-13-12-17-7-1-3-9-18(17)20(22)14-25-26-23(28)15-24-21-11-5-8-16-6-2-4-10-19(16)21/h1-14,24,27H,15H2,(H,26,28)/b25-14+ |
InChI Key |
HXLAOQIGOSJQED-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11094799.png)
![2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11094807.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B11094816.png)
![N-[(2E)-3-Allyl-4-biphenyl-4-YL-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)aniline](/img/structure/B11094820.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide](/img/structure/B11094828.png)

![2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11094846.png)
![2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11094852.png)

![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B11094872.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)

